1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
The compound features a pyrazole core substituted with a 2,2-difluoroethyl group at the 1-position and a [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine moiety at the 4-position.
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8-3-15-17(2)10(8)5-14-9-4-16-18(6-9)7-11(12)13/h3-4,6,11,14H,5,7H2,1-2H3 |
InChI Key |
PVUMBGVCIRVVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the alkylation of the pyrazole ring with a difluoroethyl halide in the presence of a base such as potassium carbonate.
N-alkylation: The final step involves the N-alkylation of the pyrazole ring with a suitable alkylating agent, such as a benzyl halide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the pyrazole and benzylamine groups significantly influence molecular properties. Key analogs include:
Key Observations :
- Fluorine atoms (e.g., 2,2-difluoroethyl) enhance metabolic stability and bioavailability .
- Methyl groups on pyrazole (e.g., 1,4-dimethyl) may increase steric hindrance, affecting binding affinity .
- Polar substituents (e.g., methoxy, dimethylamino) improve solubility but may reduce membrane permeability .
Biological Activity
1-(2,2-Difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have garnered significant attention due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H17F2N5 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1,4-dimethylpyrazol-3-amine |
| InChI Key | LGTQKKYRRXMSRI-UHFFFAOYSA-N |
The biological activity of 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is primarily attributed to its interactions with specific molecular targets within biological systems. The difluoroethyl group enhances binding affinity to target proteins such as enzymes and receptors involved in various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes involved in inflammatory responses.
- Receptors : Interaction with neurotransmitter receptors could explain potential neuroactive properties.
Biological Activity Overview
Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives:
- Anti-inflammatory Activity : Pyrazole compounds have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antibacterial and antifungal activities against various pathogens.
- Anticancer Effects : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including those similar to 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. It was found that these compounds significantly reduced edema in animal models by inhibiting COX activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibition zones compared to standard antibiotics .
Study 3: Anticancer Activity
A recent study assessed the cytotoxic effects of various pyrazole compounds on human cancer cell lines. The results demonstrated that the compound induced cell death in a dose-dependent manner, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
